N-Acetylisoleucine

Catalog No.
S3722903
CAS No.
33601-90-0
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylisoleucine

CAS Number

33601-90-0

Product Name

N-Acetylisoleucine

IUPAC Name

(2S,3R)-2-acetamido-3-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1

InChI Key

JDTWZSUNGHMMJM-VDTYLAMSSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C

Description

The exact mass of the compound N-Acetylisoleucine is 173.10519334 g/mol and the complexity rating of the compound is 179. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['203807', '203806', '203805', '203442']. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetylisoleucine is a derivative of the amino acid isoleucine, specifically modified by the addition of an acetyl group to its nitrogen atom. This compound belongs to the class of N-acyl-alpha amino acids, which are characterized by having an acyl group attached to the nitrogen of the amino acid. N-Acetylisoleucine is recognized for its role in biological systems and is involved in various metabolic processes. It is a biologically available form of isoleucine, which is one of the essential amino acids that humans must obtain through diet .

Typical for N-acylated amino acids. These include:

  • Hydrolysis: N-Acetylisoleucine can be hydrolyzed back to isoleucine and acetic acid under acidic or basic conditions.
  • Transamination: It may participate in transamination reactions, where the amino group is transferred to a keto acid, forming new amino acids.
  • Deacetylation: The acetyl group can be removed enzymatically or chemically, regenerating isoleucine .

N-Acetylisoleucine exhibits various biological activities, primarily related to its role as a metabolite. It has been implicated in:

  • Protein Modification: N-terminal acetylation, including that of isoleucine residues, plays a critical role in protein stability and function. Approximately 85% of human proteins are acetylated at their N-terminus, influencing their interactions and degradation .
  • Metabolic Pathways: It participates in metabolic pathways associated with amino acid metabolism and protein synthesis. Its presence can affect cellular signaling and metabolic regulation .

N-Acetylisoleucine can be synthesized through several methods:

  • Enzymatic Acetylation: The primary method involves the action of specific N-acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine.
  • Chemical Synthesis: It can also be synthesized through chemical methods involving the reaction of isoleucine with acetic anhydride or acetyl chloride under controlled conditions.
  • Biosynthesis: In vivo synthesis occurs via metabolic pathways where L-isoleucine reacts with acetyl-CoA, facilitated by leucine N-acetyltransferase .

N-Acetylisoleucine has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor or active ingredient in drug formulations targeting metabolic disorders or conditions requiring modulation of protein function.
  • Nutraceuticals: Its role as an amino acid derivative makes it relevant in dietary supplements aimed at enhancing muscle recovery and performance.
  • Biochemical Research: Used in studies investigating protein modifications and metabolic pathways involving amino acids .

Research on N-acetylisoleucine's interactions focuses on its effects on protein function and metabolism. Key findings include:

  • Protein Stability: N-terminal acetylation has been shown to enhance protein stability and influence folding pathways.
  • Enzyme Interactions: Studies indicate that N-acetylated forms may interact differently with enzymes compared to their unmodified counterparts, affecting enzymatic activity and substrate specificity .

N-Acetylisoleucine shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:

CompoundStructure TypeUnique Features
N-AcetylleucineN-acetyl-alpha amino acidDerived from leucine; involved in protein stabilization.
N-AcetylcysteineN-acetyl-alpha amino acidKnown for its antioxidant properties; widely used in medicine.
N-AcetylserineN-acetyl-alpha amino acidPlays roles in neurotransmission; important for brain function.
N-AcetylmethionineN-acetyl-alpha amino acidInvolved in methylation processes; important for cellular functions.

Uniqueness of N-Acetylisoleucine

N-Acetylisoleucine's uniqueness lies in its specific structural configuration derived from isoleucine, which allows it to participate uniquely in metabolic pathways related to branched-chain amino acids. Unlike other derivatives, it may have distinct effects on muscle metabolism and protein synthesis due to its branched-chain structure .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Wikipedia

N-acetylisoleucine

Dates

Modify: 2023-07-27

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